molecular formula C19H19N3O2 B2869243 N-((6-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2319647-56-6

N-((6-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No. B2869243
CAS RN: 2319647-56-6
M. Wt: 321.38
InChI Key: VOYKJKZKKSWFCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole group is substituted at the 2-position with a carboxamide group and at the 6-position with a methoxy group. The carboxamide group is further substituted with a (6-cyclopropylpyridin-3-yl)methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the carboxamide and methoxy groups, and the attachment of the (6-cyclopropylpyridin-3-yl)methyl group. The Suzuki–Miyaura cross-coupling reaction could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a bicyclic ring system. The presence of the nitrogen in the indole ring and the oxygen in the carboxamide and methoxy groups would likely result in a molecule with several polar regions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxamide group could be hydrolyzed to produce a carboxylic acid and an amine. The methoxy group could potentially undergo demethylation under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of several polar functional groups suggests that it would likely be soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

N-((6-cyclopropylpyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide is a compound of interest due to its chemical structure and potential biological activities. Although direct references to this specific compound in scientific research are limited, there is significant interest in structurally similar compounds, particularly in their synthesis, chemical properties, and applications in medicinal chemistry.

One study elaborates on the efficient synthesis of compounds related to dopamine D2 and D3, and serotonin-3 (5-HT3) receptors antagonists, highlighting the synthetic routes and chemical reactions involved in producing complex molecules with potential therapeutic applications (Hirokawa, Horikawa, & Kato, 2000). This research demonstrates the methodologies that could be applied to synthesize and study this compound and its derivatives.

Biological Activity and Pharmacological Potential

Compounds with cyclopropylpyridin and methoxyindole groups have been investigated for various biological activities, including anticancer and antimicrobial properties. For example, cyclopropamitosenes, which share structural features with the compound of interest, have been studied for their bioreductive anticancer agents, showing potential towards aerobic and hypoxic mammalian cells (Cotterill et al., 1994).

Additionally, research into indolequinones and related structures has shown promising cytotoxicity against cancer cells, indicating the potential for derivatives of this compound to be explored as anticancer agents (Sykes et al., 1999).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activity. The indole group is a common feature in many biologically active compounds, so this compound could potentially have interesting biological properties .

properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-24-15-6-5-14-8-18(22-17(14)9-15)19(23)21-11-12-2-7-16(20-10-12)13-3-4-13/h2,5-10,13,22H,3-4,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYKJKZKKSWFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.